4-Aminobenzamidine

Serine Protease Inhibition Enzyme Kinetics Drug Discovery

Sourcing serine protease inhibitors with validated potency often requires screening multiple vendors. 4-Aminobenzamidine (CAS 3858-83-1) addresses this with well-characterized competitive inhibition kinetics and dual functionality as both inhibitor and affinity ligand. • Ki = 146 µM against human tissue kallikrein (hK1) - ~7.5× more potent than unsubstituted benzamidine (Ki = 1,098 µM), enabling lower working concentrations • Para-amino group permits covalent immobilization onto chromatography matrices; commercial pABA-coupled resins achieve 25-50 mg trypsin/mL binding capacity • Superior plasmin inhibition vs. 4-aminomethyl benzamidine analog (Ki < 1000 µM vs. > 1000 µM) Supplied with Certificate of Analysis for immediate research deployment.

Molecular Formula C7H9N3
Molecular Weight 135.17 g/mol
CAS No. 3858-83-1
Cat. No. B1203292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminobenzamidine
CAS3858-83-1
Synonyms4-aminobenzamidine
p-aminobenzamidine
para-aminobenzamidine
Molecular FormulaC7H9N3
Molecular Weight135.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=N)N)N
InChIInChI=1S/C7H9N3/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H3,9,10)
InChIKeyWPANETAWYGDRLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminobenzamidine Properties & Procurement


4-Aminobenzamidine (p-aminobenzamidine, PAB) is a synthetic benzamidine derivative with the molecular formula C7H9N3 and molecular weight of 135.17 g/mol . It is a well-established competitive inhibitor of serine proteases, particularly those with trypsin-like specificity [1]. The compound is commonly utilized in its dihydrochloride salt form (CAS 2498-50-2) for enhanced solubility and stability in biochemical applications . Its primary mechanism involves reversible binding to the active site of target enzymes, acting as a substrate analog [1].

1

Trypsin-like serine protease inhibition studies; competitive active-site binding reported.

2

Affinity ligand for targeted protein purification via para-amino immobilization handle.

3

Dihydrochloride salt form supports solubility and stability in biochemical buffer systems.

Why 4-Aminobenzamidine Cannot Be Substituted


The serine protease inhibitor class is highly diverse, and direct substitution with a generic alternative is not scientifically valid. 4-Aminobenzamidine's specific para-amino substitution on the benzamidine scaffold confers a distinct inhibition profile (Ki values) and enzyme selectivity compared to the parent benzamidine or other analogs [1]. Furthermore, its utility extends beyond inhibition; the para-amino group provides a unique, functionalizable handle for covalent immobilization onto chromatography matrices, creating affinity resins for targeted protein purification . This dual role—as a potent inhibitor and an affinity ligand—cannot be replicated by structurally similar compounds lacking this specific functional group.

Unsubstituted benzamidine

May exhibit different binding affinity to hK1 and other trypsin-like proteases; inhibition profile may not transfer directly.

Benzamidine analogs without para-amino group

Lack the functional handle required for covalent immobilization onto chromatography matrices; affinity resin preparation not feasible.

4-Aminomethyl benzamidine

Reported Ki for plasmin differs by at least one order of magnitude; functional inhibition in fibrinolysis models may not replicate.

4-Aminobenzamidine vs. Analogs: Evidence


Ki Comparison vs. Benzamidine for hK1

In a direct head-to-head comparison against human tissue kallikrein (hK1), 4-aminobenzamidine demonstrated a 7.5-fold lower Ki value than benzamidine, indicating significantly higher binding affinity [1]. The study established linear competitive inhibition for both compounds under identical assay conditions, confirming the potency advantage of the 4-amino derivative [1].

Ki hK1 vs. benzamidine
Head-to-head
Ki 146 ± 10 µM (target) vs 1,098 ± 91 µM (benzamidine); ~7.5-fold lower Ki reported
Reported higher binding affinity for hK1 under identical assay conditions
Human tissue kallikrein, pH 9.0, 37°C
Serine Protease Inhibition Enzyme Kinetics Drug Discovery

Cross-Serine Protease Inhibition Potency

Cross-study analysis confirms the potency trend observed with hK1 extends to other serine proteases. 4-Aminobenzamidine is described as a 'slightly more potent inhibitor of trypsin than benzamidine itself' [1]. While specific Ki values for this comparison were not found in the primary literature, the class-level trend consistently shows the para-amino substitution enhances affinity for trypsin-like enzymes, reinforcing the compound's value as a superior biochemical probe [1].

Trypsin inhibition class trend
Class-level, Data to verify
Described as more potent inhibitor of trypsin than benzamidine (class-level inference)
Supports trypsin-like protease inhibition studies; consistency of enhancement to be reviewed
Source: ChEMBL / cited literature; specific Ki values not located
Serine Protease Biochemical Tool Enzyme Selectivity

Affinity Chromatography Immobilization

The para-amino group on 4-aminobenzamidine provides a unique functional handle for covalent coupling to chromatography matrices, a critical feature absent in benzamidine and many other analogs . This enables the creation of specific affinity resins like Benzamidine Sepharose™, which is used for the one-step purification of trypsin, thrombin, factor Xa, urokinase, and other serine proteases . The resin demonstrates high chemical stability, tolerating 8M urea and 6M guanidine hydrochloride [1], and provides a binding capacity of 25-50 mg trypsin/mL of medium [1].

Affinity ligand functionality
Functional context
Unique covalent immobilization via para-amino group onto chromatography matrices
Enables dual-use as inhibitor and affinity resin ligand
Binding capacity 25-50 mg trypsin/mL reported; stable under 8M urea
Protein Purification Affinity Chromatography Biomanufacturing

Plasmin Inhibition vs. Aminomethyl Analog

A comparative study on plasmin inhibition by benzamidine derivatives reported that p-aminobenzamidine demonstrates a significantly lower Ki compared to 4-aminomethyl benzamidine [1]. While exact Ki values for p-aminobenzamidine against plasmin were not explicitly stated in the abstract, the study classifies its Ki in the range of < 1000 µM, which is in stark contrast to the Ki > 1000 µM observed for the aminomethyl analog [1]. This indicates that the para-amino substitution is far more effective for plasmin inhibition than the para-aminomethyl group.

Plasmin inhibition vs. aminomethyl
Cross-study comparable
Ki 1000 µM (4-aminomethyl benzamidine)
Reported lower Ki for plasmin inhibition; at least one-order difference
Plasmin assay context, Alves & Kline 2015
Fibrinolysis Thrombolytics Enzyme Inhibition

4-Aminobenzamidine Application Scenarios


hK1 and Related Serine Protease Inhibition

Use 4-aminobenzamidine as a competitive inhibitor for human tissue kallikrein (hK1) in biochemical assays requiring high potency. Its Ki of 146 µM against hK1 is ~7.5-fold lower (i.e., more potent) than the parent compound benzamidine (Ki = 1,098 µM) under identical conditions, making it the preferred choice for minimizing inhibitor concentration in reaction mixtures [1].

One-Step Affinity Purification of Serine Proteases

Utilize 4-aminobenzamidine as a ligand for affinity chromatography to purify target enzymes such as trypsin, thrombin, factor Xa, urokinase, and prekallikrein from complex biological samples (e.g., serum, cell lysates). This application leverages the unique immobilization capability of the para-amino group, which is not available in unsubstituted benzamidine. Commercial resins based on this chemistry (e.g., Benzamidine Sepharose™) offer a high binding capacity of 25-50 mg trypsin/mL and are stable under rigorous cleaning conditions including 8M urea .

Fibrinolytic System Plasmin Inhibition

Employ 4-aminobenzamidine in studies of plasmin and its engineered variant, δ-plasmin. Comparative data shows it is a significantly more potent plasmin inhibitor than the 4-aminomethyl benzamidine analog (Ki < 1000 µM vs. > 1000 µM), establishing it as a superior tool compound for modulating and studying fibrinolysis in vitro [2].

Application
Selection Property
Validation Focus
hK1 / serine protease inhibition studies
Reported binding affinity for human tissue kallikrein
Competitive inhibition assay context; Ki verification under own conditions
Affinity purification of trypsin-like proteases
Immobilizable para-amino functional handle
Resin binding capacity and stability; target enzyme recovery
Plasmin / fibrinolytic system research
Reported lower Ki versus aminomethyl analog
Plasmin inhibition assay context; comparator profiling
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